N2-Methyl Alfuzosin-d7 Hydrochloride
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Overview
Description
N2-Methyl Alfuzosin-d7 Hydrochloride is a deuterated derivative of N2-Methyl Alfuzosin, which is an impurity of Alfuzosin. This compound is often used in scientific research due to its unique properties and applications in various fields. It is a white to pale beige solid with a molecular formula of C19H20D7N5O4.HCl and a molecular weight of 432.95.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl Alfuzosin-d7 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of N2-Methyl Alfuzosin. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms without affecting the overall structure of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple steps such as purification, crystallization, and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N2-Methyl Alfuzosin-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds.
Scientific Research Applications
N2-Methyl Alfuzosin-d7 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection in various analytical techniques.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of biological processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mechanism of Action
N2-Methyl Alfuzosin-d7 Hydrochloride exerts its effects by acting as an alpha-1 adrenergic antagonist. It selectively inhibits alpha-1 adrenergic receptors in the lower urinary tract, leading to the relaxation of smooth muscles in the bladder neck and prostate. This results in improved urine flow and reduced symptoms of benign prostatic hyperplasia. The molecular targets involved include alpha-1 adrenergic receptors, and the pathways affected involve the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Alfuzosin: The parent compound of N2-Methyl Alfuzosin-d7 Hydrochloride, used in the treatment of benign prostatic hyperplasia.
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar medical conditions.
Doxazosin: An alpha-1 adrenergic blocker with similar pharmacological effects
Uniqueness
This compound is unique due to its deuterated structure, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
1346601-27-1 |
---|---|
Molecular Formula |
C19H28ClN5O4 |
Molecular Weight |
432.957 |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-2,3,3,4,4,5,5-heptadeuterio-N-methyloxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D; |
InChI Key |
GQMLZHKGIOTQJN-IMFUZPKQSA-N |
SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl |
Synonyms |
(RS)-N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)amino]propyl]tetrahydro-N-methyl-2-(furan-d7)carboxamide Hydrochloride; |
Origin of Product |
United States |
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